molecular formula C9H18FNO3 B6609906 tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate CAS No. 2358501-86-5

tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate

Cat. No. B6609906
CAS RN: 2358501-86-5
M. Wt: 207.24 g/mol
InChI Key: FXIUQRWLVONQLB-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, also known as TFHC, is a synthetic compound that has recently been studied for its potential applications in scientific research. TFHC is an organic compound that belongs to the class of carbamates and is composed of a tert-butyl group, a fluoro group, and a hydroxybutyl group. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

The scientific research applications of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate include its use as a reagent in organic synthesis, as a catalyst in various reactions, and as a stabilizing agent in various biological systems. tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has also been studied for its potential applications in the fields of pharmacology and biochemistry, as it has been found to be a potent inhibitor of several enzymes involved in metabolic pathways. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate is not yet fully understood. However, it is believed that tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate binds to the active site of enzymes, blocking their activity and preventing them from catalyzing biochemical reactions. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to interact with various proteins and other molecules, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate have been studied in various organisms, including humans. In humans, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to be a potent inhibitor of several enzymes involved in metabolic pathways, including acetylcholinesterase. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to have anti-inflammatory and anti-cancer properties, and has been shown to be effective in reducing the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate in laboratory experiments include its high stability and its ability to act as a catalyst in various reactions. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate has been found to be a potent inhibitor of several enzymes involved in metabolic pathways, which makes it useful for studying these pathways. However, one of the limitations of using tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate in laboratory experiments is its tendency to form undesired byproducts, which can interfere with the desired reaction. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be toxic to certain organisms, so it should be handled with caution.

Future Directions

The potential future directions for tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate include its use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a stabilizing agent in various biological systems. Additionally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could be studied further for its potential applications in the fields of pharmacology and biochemistry, as it has been found to be a potent inhibitor of several enzymes involved in metabolic pathways. Finally, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate could be studied further for its potential applications in drug design and development, as it has been found to be a potent inhibitor of several enzymes involved in metabolic pathways.

Synthesis Methods

Tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl bromide with 3-fluoro-4-hydroxybutyl bromide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and takes place at a temperature of around 80-90°C. The reaction yields a mixture of the desired product, tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate, and an undesired byproduct, tert-butyl bromide. This mixture can then be separated using column chromatography and the desired product can be isolated.

properties

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxybutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h7,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUQRWLVONQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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